Dexpramipexole dihydrochloride (DEX) is the (6R) enantiomer of pramipexole, a dopamine D2/D3 receptor agonist used to treat Parkinson's disease and restless legs syndrome. [, ] While both enantiomers demonstrate neuroprotective properties independent of dopamine receptor affinity, DEX exhibits significantly lower functional dopamine activity compared to pramipexole. [, ] This distinction allows DEX to be considered for treatment of neurodegenerative disorders at higher doses without the limiting factor of dopamine-receptor mediated side effects. [] DEX has been investigated as a potential therapeutic agent for conditions such as amyotrophic lateral sclerosis (ALS), multiple sclerosis, hypereosinophilic syndromes (HES), and stroke. [, , , , ]
Mitochondrial Protection: DEX demonstrates the ability to sustain mitochondrial function and energy production. [, ] It achieves this by binding to the F1Fo ATP synthase, a key enzyme in mitochondrial ATP synthesis, leading to increased ATP production. [] This protective effect helps to mitigate mitochondrial impairment and ATP depletion observed in conditions like sepsis-associated encephalopathy (SAE). []
Suppression of Pyroptosis and Apoptosis: Studies show that DEX inhibits both the NLRP3 inflammasome-caspase-1-dependent pyroptosis pathway and the cytochrome c-caspase-3-dependent apoptosis pathway. [] This dual inhibition of programmed cell death pathways contributes to its neuroprotective effects.
Anti-Inflammatory Effects: DEX treatment has been shown to attenuate neuroinflammation in models of SAE, likely through its modulation of mitochondrial function and suppression of cell death pathways. []
Reduction of Ferroptosis: Research indicates that DEX decreases iron and reactive oxygen species (ROS) deposition in the brain following intracerebral hemorrhage (ICH), effectively inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This inhibition of ferroptosis contributes to the attenuation of white matter injury and subsequent improvement in motor function recovery after ICH. []
Sodium Channel Blockade: DEX exhibits the ability to block Nav1.8 sodium channels, which are preferentially expressed by peripheral nociceptors. [] This blocking action on Nav1.8 channels contributes to its analgesic effects in various pain models, including inflammatory, visceral, and neuropathic pain. []
Eosinophil Reduction: While the precise mechanism remains unclear, DEX has demonstrated a consistent ability to decrease blood and tissue eosinophil counts in clinical trials and experimental settings. [, , ] This effect has been observed in patients with hypereosinophilic syndromes (HES) and is thought to be potentially mediated through an effect on eosinophil maturation within the bone marrow. []
7.2 Sepsis-Associated Encephalopathy (SAE): Studies indicate that DEX ameliorates cognitive deficits in a mouse model of SAE. [] This neuroprotective effect is attributed to its ability to protect mitochondria, suppress pyroptosis and apoptosis, and reduce neuroinflammation. []
7.3 Intracerebral Hemorrhage (ICH): Research demonstrates that DEX treatment attenuates white matter injury and facilitates locomotion and motor coordination recovery after ICH. [] This therapeutic effect is linked to its ability to reduce ferroptosis by decreasing iron and ROS deposition at the injury site. []
7.4 Multiple Sclerosis (MS): Preliminary studies suggest that DEX may delay disease progression in a mouse model of progressive multiple sclerosis. [] Further research is necessary to confirm these findings and explore its therapeutic potential in MS patients.
7.5 Hypereosinophilic Syndromes (HES): Clinical trials have shown that DEX effectively depletes blood and tissue eosinophils in patients with HES. [, ] This effect allows for glucocorticoid reduction or cessation in some patients, providing a potential steroid-sparing treatment option. [, ]
7.6 Pain Management: Research indicates that DEX provides analgesia in various nociceptive and neuropathic pain models, highlighting its potential as a pain management therapeutic. [] This effect is attributed to its ability to selectively block Nav1.8 sodium channels in peripheral nociceptors. []
7.7 Stroke: DEX has shown promise in preclinical studies investigating its ability to improve bioenergetics and outcomes in experimental stroke models. [] Further research is required to translate these findings to clinical settings.
Biomarkers for Treatment Response: Identifying reliable biomarkers that predict treatment response to DEX will be crucial for optimizing its clinical application. Research suggests that creatinine loss may correlate with disease progression in ALS and could be explored as a potential biomarker. []
Drug Delivery Optimization: Exploring alternative drug delivery routes, such as transdermal delivery, could enhance DEX's bioavailability and therapeutic efficacy while minimizing potential side effects. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2